Quinoxalin-6-yl 3-(phenylcarbamoyl)benzoate
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Overview
Description
Quinoxalin-6-yl 3-(phenylcarbamoyl)benzoate is a compound that features a quinoxaline moiety linked to a benzoate group through a phenylcarbamoyl linkage. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoxalines involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For quinoxalin-6-yl 3-(phenylcarbamoyl)benzoate, the synthesis may proceed as follows:
Formation of Quinoxaline Ring: Condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of Benzoate Group: Reaction of the quinoxaline derivative with phenyl isocyanate to form the phenylcarbamoyl linkage, followed by esterification with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Quinoxalin-6-yl 3-(phenylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can lead to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring and the benzoate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines and benzoates depending on the reagents used.
Scientific Research Applications
Quinoxalin-6-yl 3-(phenylcarbamoyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of quinoxalin-6-yl 3-(phenylcarbamoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can interact with various biological targets, including kinases and DNA, leading to inhibition of enzymatic activity or interference with DNA replication . The phenylcarbamoyl linkage may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Phenylcarbamoyl Benzoates: Compounds with similar linkages but different core structures.
Quinoxaline Derivatives: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
Quinoxalin-6-yl 3-(phenylcarbamoyl)benzoate is unique due to the combination of the quinoxaline ring and the phenylcarbamoyl benzoate moiety, which may confer distinct biological activities and physicochemical properties compared to other similar compounds .
Properties
IUPAC Name |
quinoxalin-6-yl 3-(phenylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c26-21(25-17-7-2-1-3-8-17)15-5-4-6-16(13-15)22(27)28-18-9-10-19-20(14-18)24-12-11-23-19/h1-14H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMWWAVKTXZVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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